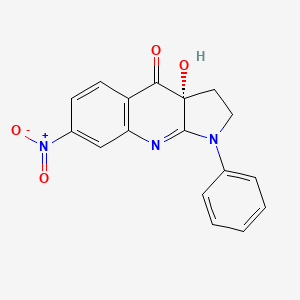

(R)-nitro-Blebbistatin

Übersicht

Beschreibung

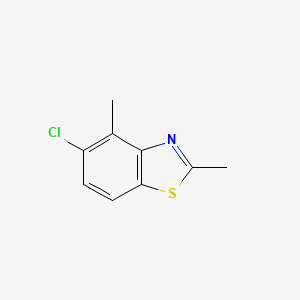

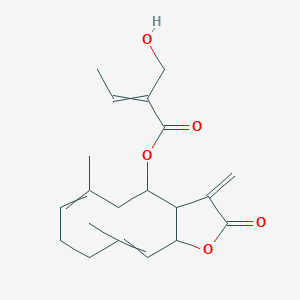

(R)-Nitro-Blebbistatin ist ein stabileres Derivat von Blebbistatin, einem bekannten Myosin-II-Inhibitor. Diese Verbindung zeichnet sich insbesondere durch ihre verbesserte Stabilität bei Blaulichtbestrahlung aus, was sie für Anwendungen in der Fluoreszenz-Lebendzellmikroskopie besser geeignet macht. Die Addition einer Nitrogruppe zur Blebbistatin-Struktur trägt dazu bei, seinen Abbau zu verhindern, wodurch seine Verwendbarkeit in verschiedenen wissenschaftlichen Forschungskontexten erweitert wird .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (R)-Nitro-Blebbistatin beinhaltet typischerweise die Nitrierung von Blebbistatin. Der Prozess beginnt mit der Herstellung von Blebbistatin, das anschließend unter kontrollierten Bedingungen mit einer Mischung aus Salpetersäure und Schwefelsäure nitriert wird. Die Reaktion wird sorgfältig überwacht, um die selektive Nitrierung der gewünschten Position am Blebbistatin-Molekül sicherzustellen.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Reagenzien in Industriequalität und optimierten Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Das Endprodukt wird strengen Qualitätskontrollmaßnahmen unterzogen, um sicherzustellen, dass es die für Forschungsanwendungen erforderlichen Standards erfüllt.

Analyse Chemischer Reaktionen

Reaktionstypen

(R)-Nitro-Blebbistatin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Nitrogruppe kann unter bestimmten Bedingungen weiter oxidiert werden.

Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einer Aminogruppe reduziert werden.

Substitution: Die Nitrogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Katalytische Hydrierung mit Palladium auf Kohlenstoff oder anderen geeigneten Katalysatoren.

Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte

Oxidation: Bildung von Nitroso- oder Nitroderivaten.

Reduktion: Bildung von Amino-Blebbistatin.

Substitution: Bildung von substituierten Derivaten, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

(R)-Nitro-Blebbistatin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als stabiler Myosin-II-Inhibitor in verschiedenen biochemischen Assays verwendet.

Biologie: Wird aufgrund seiner Stabilität unter Blaulicht in Lebendzellbildgebungsstudien eingesetzt.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei Krankheiten untersucht, die Myosin-II betreffen.

Industrie: Wird bei der Entwicklung neuer Materialien und Verbindungen eingesetzt, die eine stabile Myosin-II-Hemmung erfordern.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es Myosin-II inhibiert, ein Motorprotein, das an verschiedenen zellulären Prozessen wie Zytokinese, Zellmotilität und Muskelkontraktion beteiligt ist. Die Verbindung bindet an die Myosin-II-ATPase-Stelle und verhindert die ATP-Hydrolyse, wodurch die motorische Aktivität von Myosin-II gehemmt wird. Diese Hemmung stört die normale Funktion von Myosin-II, was zu verschiedenen zellulären Wirkungen führt, abhängig vom Kontext seiner Verwendung .

Wirkmechanismus

®-nitro-Blebbistatin exerts its effects by inhibiting myosin II, a motor protein involved in various cellular processes such as cytokinesis, cell motility, and muscle contraction. The compound binds to the myosin II ATPase site, preventing ATP hydrolysis and thus inhibiting the motor activity of myosin II. This inhibition disrupts the normal function of myosin II, leading to various cellular effects depending on the context of its use .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Blebbistatin: Die Stammverbindung, weniger stabil unter Blaulicht.

(S)-Nitro-Blebbistatin: Das Enantiomer von (R)-Nitro-Blebbistatin mit ähnlichen Stabilitätseigenschaften.

(R)-Blebbistatin: Die nicht-nitrierte Form, weniger stabil unter Blaulicht.

Einzigartigkeit

This compound ist aufgrund seiner verbesserten Stabilität unter Blaulicht einzigartig, was es besonders nützlich für Anwendungen macht, die eine längere Lichtexposition erfordern, wie z. B. die Lebendzellbildgebung. Diese Stabilität wird durch die Addition einer Nitrogruppe erreicht, die den Abbau verhindert, der typischerweise bei Blebbistatin unter diesen Bedingungen auftritt .

Wenn Sie weitere Fragen haben oder weitere Informationen benötigen, zögern Sie bitte nicht, sich zu melden!

Eigenschaften

IUPAC Name |

(3aR)-3a-hydroxy-7-nitro-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O4/c21-15-13-7-6-12(20(23)24)10-14(13)18-16-17(15,22)8-9-19(16)11-4-2-1-3-5-11/h1-7,10,22H,8-9H2/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMYHNYWFMRDKQ-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)C21O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)[C@]21O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,8-Dioxabicyclo[3.2.1]octane-4-carbonyl chloride, 1,4-dimethyl-, (1R-exo)- (9CI)](/img/new.no-structure.jpg)

![[(1S,2R,6R,8R,10R,11S,12S,15R,16S)-15-hydroxy-2,16-dimethyl-5-oxo-15-[(1R)-1-[(3R,5R)-5,6,6-trimethyl-1-(2-methylsulfanyl-2-oxoethyl)-2,7,8-trioxabicyclo[3.2.1]octan-3-yl]ethyl]-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-3-en-10-yl] acetate](/img/structure/B591188.png)

![Methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate](/img/structure/B591189.png)